

Theoretical studies on 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

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Compound of Interest

Compound Name: 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

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An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde**

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Foreword: The intersection of computational chemistry and synthetic organic chemistry has revolutionized our approach to molecular design and functional analysis. This guide focuses on **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde**, a heterocyclic compound of significant interest due to the versatile reactivity of its pyrrole core and aldehyde functional group. Pyrrole derivatives are known scaffolds for developing therapeutic agents, showcasing a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.^[1] This document provides a comprehensive overview of the theoretical studies, from first-principles quantum chemical calculations to molecular docking simulations, validated by spectroscopic analysis. It is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the molecular properties of this compound for advanced applications.

Molecular Genesis: Synthesis and Structural Framework

The primary and most efficient route for synthesizing N-substituted pyrroles like the title compound is the Paal-Knorr reaction.^{[2][3]} This method involves the cyclocondensation of a

1,4-dicarbonyl compound with a primary amine.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

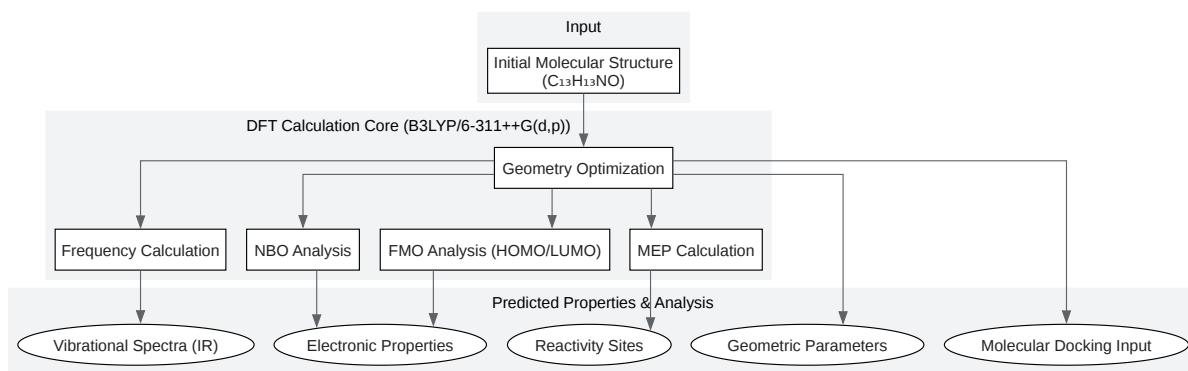
- Reactant Preparation: In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent).
- Solvent Addition: Add a suitable solvent, such as methanol or even water, which can serve as an environmentally benign medium.^{[2][3]} The use of a catalyst, like graphene oxide or an ionic liquid, can enhance reaction efficiency, though the reaction can proceed without one.^[2] ^[3]
- Reaction Condition: Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 3 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, cool the reaction mixture. The product, 2,5-dimethyl-1-phenylpyrrole, can be isolated via standard procedures such as extraction and solvent evaporation.
- Formylation: The final carbaldehyde functional group is introduced at the C3 position through a Vilsmeier-Haack reaction, using a phosphoryl chloride/dimethylformamide (POCl₃/DMF) reagent.

This synthetic approach is robust and provides good to excellent yields, making the parent scaffold readily accessible for further theoretical and experimental investigation.^[2]

The Digital Twin: Computational Modeling and Analysis

To dissect the electronic structure and predict the reactivity of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde**, Density Functional Theory (DFT) calculations are employed. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established standard that provides a reliable balance between computational cost and accuracy for organic molecules.

Workflow for Theoretical Analysis



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Caption: Workflow for DFT-based theoretical analysis of the title compound.

Optimized Molecular Geometry

The initial step in any theoretical study is to find the molecule's minimum energy conformation. DFT calculations indicate that the pyrrole ring maintains its planarity, which is characteristic of its aromatic nature.^[4] However, the phenyl substituent at the nitrogen atom introduces a significant steric interaction, resulting in a non-planar arrangement. The dihedral angle between the pyrrole and phenyl rings is calculated to be between 40 and 90 degrees, a critical factor influencing the molecule's electronic properties and crystal packing.^[4]

Table 1: Selected Optimized Geometrical Parameters

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Length	C-C (pyrrole)	1.35 - 1.41
	C-N (pyrrole)	~1.38
	C=O (aldehyde)	~1.23
	N-C (phenyl)	~1.44
Bond Angle	C-N-C (pyrrole)	~108.5
	N-C-C (pyrrole)	~109.0

| Dihedral Angle| Pyrrole-Phenyl | ~55.0 |

Note: Values are representative and depend on the specific computational method.

Spectroscopic Characterization: A Bridge Between Theory and Experiment

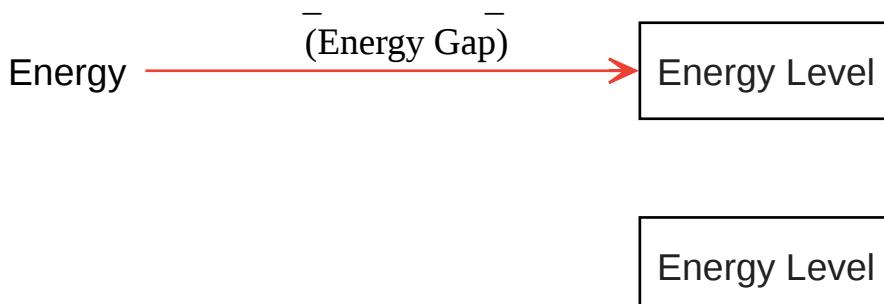
A key validation of a computational model is its ability to reproduce experimental data. By calculating the vibrational frequencies and NMR chemical shifts, we can directly compare theoretical predictions with experimental spectra.

- **FT-IR Spectroscopy:** The calculated vibrational spectrum allows for the assignment of experimental IR bands. The prominent C=O stretching vibration of the aldehyde group is predicted in the 1650-1700 cm^{-1} region.^[5] C-H stretching vibrations of the methyl and aromatic groups are expected around 2900-3100 cm^{-1} .^[6] The agreement between calculated and observed frequencies serves as a self-validating check on the optimized geometry.^[6]
- **NMR Spectroscopy:** The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ^1H and ^{13}C NMR chemical shifts. For instance, the aldehyde proton (-CHO) is expected to be highly deshielded, appearing as a singlet downfield in the ^1H NMR spectrum (around 9-10 ppm).^[7] The methyl protons (-CH₃) would appear as a singlet around 2.0 ppm.^[7] The distinct signals for the pyrrole and phenyl ring protons and carbons provide a rich dataset for structural confirmation.^[8]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.



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Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO).

The HOMO is primarily localized on the electron-rich pyrrole ring, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is distributed over the aldehyde group and the phenyl ring, marking these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 2: Calculated Quantum Chemical Properties

Parameter	Symbol	Value (eV)	Implication
HOMO Energy	E_HOMO	-5.85	Electron donating ability
LUMO Energy	E_LUMO	-2.10	Electron accepting ability
Energy Gap	ΔE	3.75	Chemical stability/reactivity
Electronegativity	X	3.98	Tendency to attract electrons

| Chemical Hardness | η | 1.88 | Resistance to charge transfer |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. The red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it a prime target for protonation and hydrogen bonding. The blue regions (positive potential) highlight electron-deficient areas, primarily around the hydrogen atoms.

Application in Drug Development: Molecular Docking

The structural features of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde** make it a promising scaffold for designing enzyme inhibitors.[\[1\]](#) Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[\[9\]](#)[\[10\]](#)

Protocol 2: Molecular Docking Simulation

- Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., Dihydrofolate Reductase, DHFR, a common antibacterial target) from the Protein Data Bank (PDB).[\[7\]](#)
Remove water molecules, add hydrogen atoms, and assign charges.
- Ligand Preparation: Use the DFT-optimized structure of the title compound as the input ligand. Assign charges and define rotatable bonds.
- Grid Generation: Define a simulation box (grid) around the active site of the target protein.
- Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the protein's active site.[\[10\]](#) The algorithm calculates a binding energy score for each pose.
- Analysis: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. A lower binding energy (more negative) indicates a more stable and favorable interaction.[\[9\]](#)

The aldehyde group and the phenyl ring are expected to be key pharmacophoric features, potentially forming hydrogen bonds and π - π stacking interactions with the protein's active site residues, respectively. Such *in silico* studies are invaluable for prioritizing candidates for synthesis and *in vitro* testing, significantly accelerating the drug discovery pipeline.[11][12]

Conclusion

The theoretical investigation of **2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde**, grounded in DFT calculations and validated by spectroscopic methods, provides profound insights into its structural, electronic, and reactive properties. This comprehensive analysis not only confirms the molecule's structure but also elucidates the interplay between its different functional groups. The findings from FMO, MEP, and molecular docking studies highlight its potential as a versatile scaffold in medicinal chemistry. This guide demonstrates how a synergistic application of computational and experimental techniques forms a robust, self-validating framework for modern chemical research and drug development.

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